molecular formula C15H20N4 B1365267 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine CAS No. 832102-03-1

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

Cat. No. B1365267
M. Wt: 256.35 g/mol
InChI Key: GMJZGJFAMURIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine” is a chemical compound with the molecular formula C15H20N4 . It has a molecular weight of 256.35 g/mol.


Molecular Structure Analysis

The molecular structure of “2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine” consists of a quinoline ring attached to a methylpiperazine group . The molecular formula is C15H20N4 .

Scientific Research Applications

Applications in Malaria Chemotherapy

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine and its derivatives show promise in the treatment of malaria. A novel 4-aminoquinoline derivative has exhibited curative activity against chloroquine-resistant malaria parasites and is being considered for preclinical development as a blood schizonticidal agent. The molecule demonstrates favorable drug-like properties and has shown promising activity in both in vitro and in vivo experimental malaria models (Dola et al., 2016).

Role in Histamine Receptor Research

The compound and its structural variants have been used in the study of histamine receptors. Notably, quinazoline-containing compounds related to 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine have been identified as potent histamine H4 receptor inverse agonists. These findings contribute to our understanding of the receptor's role and could potentially lead to the development of new therapeutic agents (Smits et al., 2008).

Catalytic Applications in Synthesis

The compound has been employed as a building block in the synthesis of complex organic molecules. A study utilized a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives, which involved the compound as a key reactant. This methodology offers a green, efficient, and cost-effective approach for large-scale production of these derivatives (Murugesan et al., 2016).

Anticancer Activity

The compound and its derivatives have been explored for their anticancer potential. Various derivatives have been synthesized and tested for anticancer activity, revealing that the nature of heterocyclic substituents significantly influences the level and direction of activity. This makes these compounds a promising class for the development of new anticancer drugs (Konovalenko et al., 2022).

Future Directions

Quinoline derivatives, including “2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine”, have shown potential in various areas of medicine, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and antioxidant activities . Therefore, future research could focus on exploring these potentials further.

properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-18-6-8-19(9-7-18)11-14-4-2-12-10-13(16)3-5-15(12)17-14/h2-5,10H,6-9,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJZGJFAMURIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475462
Record name 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

CAS RN

832102-03-1
Record name 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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